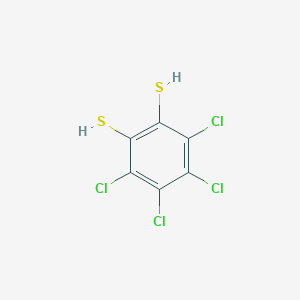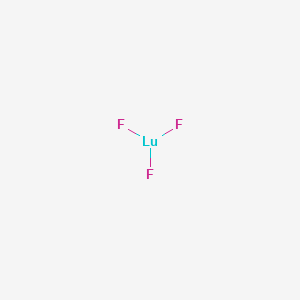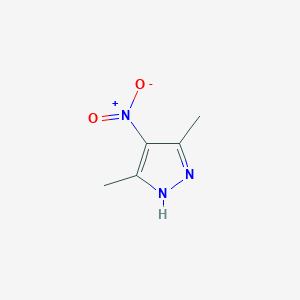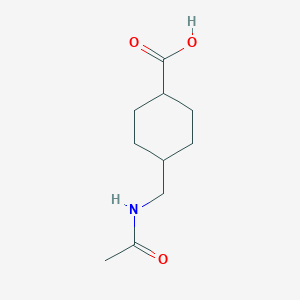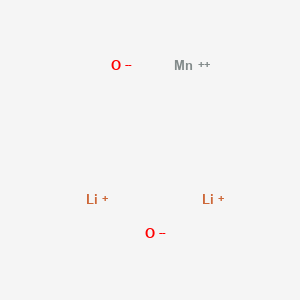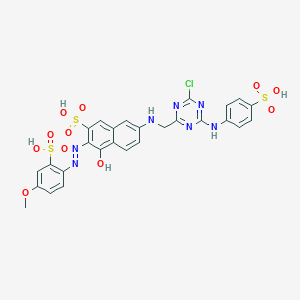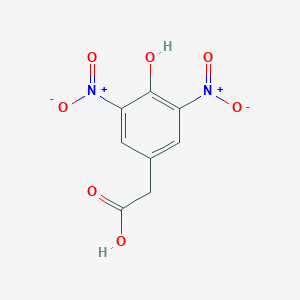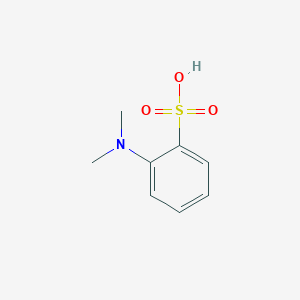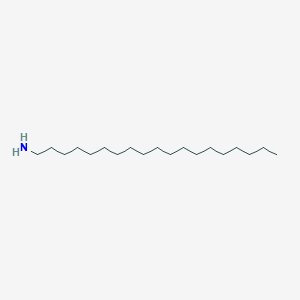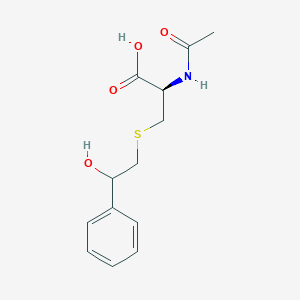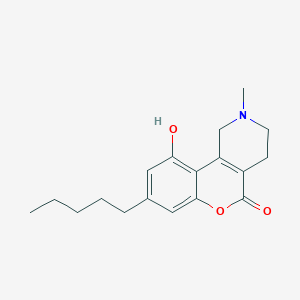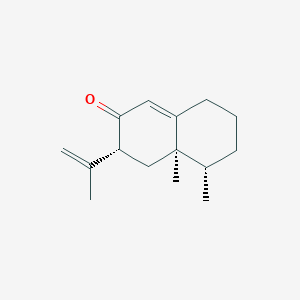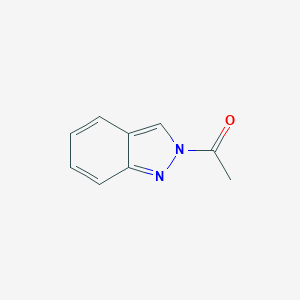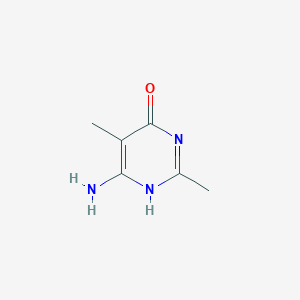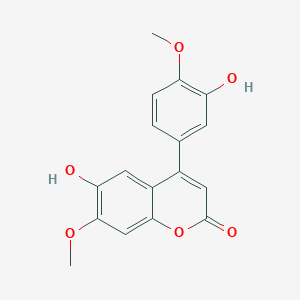
Melannein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melanin is a naturally occurring pigment that is responsible for the color of our skin, hair, and eyes. It is produced by specialized cells known as melanocytes, which are found in the skin, hair follicles, and eyes. Melanin plays a vital role in protecting our skin from harmful UV radiation and other environmental stressors. In recent years, there has been a growing interest in the synthesis and application of melanin in various scientific fields, including biomedicine, materials science, and nanotechnology.
Aplicaciones Científicas De Investigación
1. Chemical Composition and Synthesis
Melannein, identified in Dalbergia species, is a 4-phenylcoumarin. The study by Donnelly, Donnelly, and O'sullivan (1968) highlighted its extraction from Dalbergia baroni Baker heartwood and established its constitution. They also described the syntheses of O-dimethylmelannein and O-diethylmelannein (Donnelly, Donnelly, & O'sullivan, 1968).
2. Therapeutic Applications in Sleep Disorders
Melatonin, often confused with melannein, has been widely studied for its efficacy in treating primary adult sleep disorders. Auld et al. (2017) conducted a meta-analysis, demonstrating its effectiveness in reducing sleep onset latency in primary insomnia and regulating sleep-wake patterns in blind patients (Auld, Maschauer, Morrison, Skene, & Riha, 2017).
3. Oncostatic Actions and Cancer Treatment
Vijayalaxmi, Thomas, Reiter, and Herman (2002) investigated melatonin's role as a direct free radical scavenger and an immunomodulatory agent. Their study supports melatonin's potential in cancer treatment, showing its protective effect on healthy cells against radiation-induced and chemotherapeutic drug-induced toxicity (Vijayalaxmi, Thomas, Reiter, & Herman, 2002).
4. Neuroprotection in Spinal Cord Injury
Research by Samantaray et al. (2008) demonstrated that melatonin provides neuroprotective effects in spinal cord injury (SCI). Their study suggested melatonin's role in ameliorating Ca2+-mediated events, including calpain activation, following SCI (Samantaray, Sribnick, Das, Knaryan, Matzelle, Yallapragada, Reiter, Ray, & Banik, 2008).
5. Role in Parasitic Diseases
Cardenas, Chacin-Bonilla, and Bonilla (2023) explored melatonin's roles in the pathophysiology of parasitic infections and its potential clinical applications. This review underlines melatonin's importance as an affordable and safe option in controlling parasitic diseases (Cardenas, Chacin-Bonilla, & Bonilla, 2023).
6. Antitumor Effects of Melittin
Liu et al. (2016) discussed the anticancer effects of bee venom and its main compound melittin (MEL). They highlighted its role in inhibiting the proliferation, apoptosis, metastasis, and angiogenesis of cancerous cells, pointing out its potential in cancer treatment (Liu, Hao, Zhang, An, Zhao, Chen, Zhang, Yang, 2016).
7. Melatonin as a Radioprotective Agent
Vijayalaxmi, Reiter, Tan, Herman, and Thomas (2004) reviewed melatonin's potential as a radioprotective agent. Their research suggests that melatonin, due to its radical scavenging ability, can protect mammalian cells from the toxic effects of ionizing radiation (Vijayalaxmi, Reiter, Tan, Herman, & Thomas, 2004).
8. Neuroprotection in Stroke
Watson, Diamandis, Gonzales-Portillo, Reyes, and Borlongan (2016) examined melatonin's role as a free radical scavenger and antioxidant in stroke neuroprotection. They discussed potential melatonin-based therapeutics for stroke, highlighting its efficacy in treating central nervous system disorders (Watson, Diamandis, Gonzales-Portillo, Reyes, & Borlongan, 2016).
Propiedades
Número CAS |
10386-55-7 |
|---|---|
Nombre del producto |
Melannein |
Fórmula molecular |
C17H14O6 |
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
6-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C17H14O6/c1-21-14-4-3-9(5-12(14)18)10-7-17(20)23-15-8-16(22-2)13(19)6-11(10)15/h3-8,18-19H,1-2H3 |
Clave InChI |
XZOXEPMJIGHPMG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)OC)O |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



